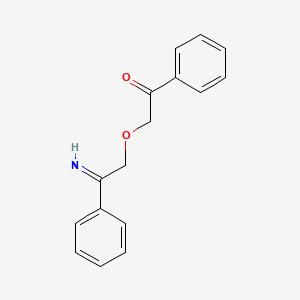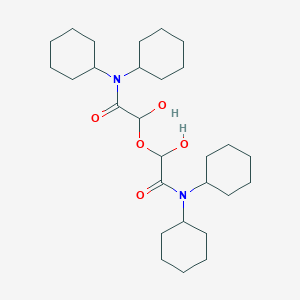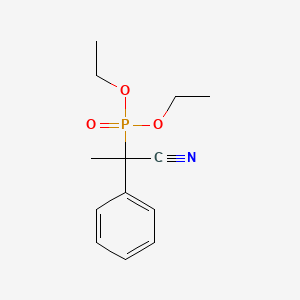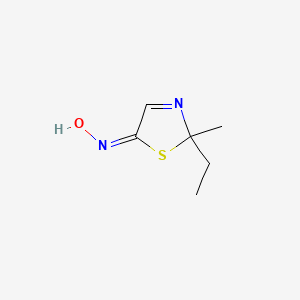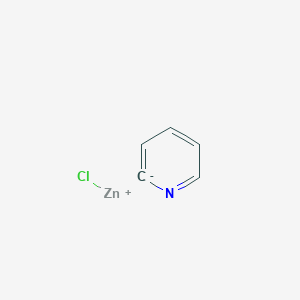
chlorozinc(1+);2H-pyridin-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorozinc(1+);2H-pyridin-2-ide is a compound that combines a zinc ion with a pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2H-pyridin-2-ide typically involves the reaction of zinc chloride with 2H-pyridin-2-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Chlorozinc(1+);2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce different zinc-pyridine complexes.
Aplicaciones Científicas De Investigación
Chlorozinc(1+);2H-pyridin-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving zinc deficiency or dysregulation.
Industry: It is used in various industrial processes, including catalysis and material science, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of chlorozinc(1+);2H-pyridin-2-ide involves its interaction with molecular targets, such as enzymes and receptors. The zinc ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The pyridine moiety can participate in various chemical reactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to chlorozinc(1+);2H-pyridin-2-ide include other zinc-pyridine complexes and derivatives, such as:
- Zinc chloride-pyridine complex
- Zinc acetate-pyridine complex
- Zinc bromide-pyridine complex
Uniqueness
This compound is unique due to its specific combination of zinc and pyridine, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
81745-83-7 |
|---|---|
Fórmula molecular |
C5H4ClNZn |
Peso molecular |
178.9 g/mol |
Nombre IUPAC |
chlorozinc(1+);2H-pyridin-2-ide |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
STORJTFYFWTIFQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=N[C-]=C1.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



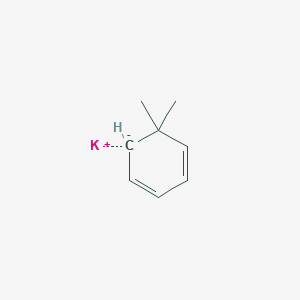
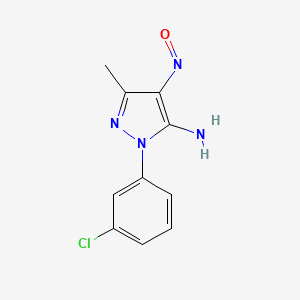
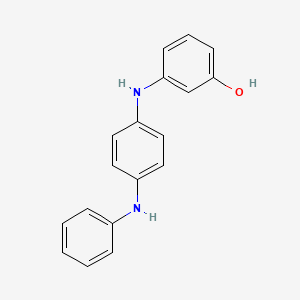

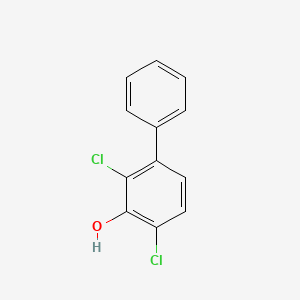
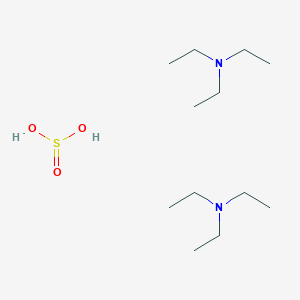
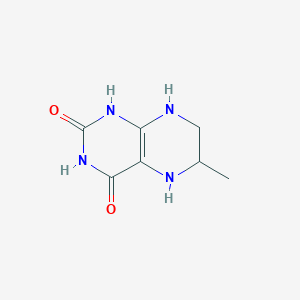
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
